molecular formula C11H22N2O2 B3161001 tert-Butyl (3-methylpiperidin-4-yl)carbamate CAS No. 866538-96-7

tert-Butyl (3-methylpiperidin-4-yl)carbamate

Cat. No.: B3161001
CAS No.: 866538-96-7
M. Wt: 214.3 g/mol
InChI Key: LHSNRJGZDUFKQT-UHFFFAOYSA-N
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Description

tert-Butyl (3-methylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a piperidine ring, which is further substituted with a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methylpiperidin-4-yl)carbamate typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methylpiperidine+tert-butyl chloroformatetert-Butyl (3-methylpiperidin-4-yl)carbamate+HCl\text{3-methylpiperidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-methylpiperidine+tert-butyl chloroformate→tert-Butyl (3-methylpiperidin-4-yl)carbamate+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-methylpiperidine and tert-butyl alcohol.

    Oxidation: Oxidative conditions can lead to the formation of N-oxides or other oxidized derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: 3-methylpiperidine and tert-butyl alcohol.

    Oxidation: N-oxides or other oxidized derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (3-methylpiperidin-4-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (3-methylpiperidin-4-yl)carbamate primarily involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing it from reacting with other reagents during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

tert-Butyl (3-methylpiperidin-4-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar structure but with the methyl group at the 4-position.

    tert-Butyl (3-methylpiperidin-4-yl)methylcarbamate: Similar structure but with an additional methyl group on the carbamate nitrogen.

    tert-Butyl (4-hydroxy-3-(2-methylpiperidin-yl)propyl)carbamate: Contains a hydroxy group and a propyl linker.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

tert-butyl N-(3-methylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNRJGZDUFKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901006995
Record name tert-Butyl hydrogen (3-methylpiperidin-4-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866538-96-7
Record name tert-Butyl hydrogen (3-methylpiperidin-4-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-methylpiperidin-4-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3-methylpiperidin-4-yl)carbamate
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